[(5E)-5-(3-ethyl-1,3-benzothiazol-2(3H)-ylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]acetic acid
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Overview
Description
2-{5-[(2E)-3-ETHYL-2,3-DIHYDRO-1,3-BENZOTHIAZOL-2-YLIDENE]-4-OXO-2-SULFANYLIDENE-1,3-THIAZOLIDIN-3-YL}ACETIC ACID is a complex organic compound featuring a benzothiazole and thiazolidine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{5-[(2E)-3-ETHYL-2,3-DIHYDRO-1,3-BENZOTHIAZOL-2-YLIDENE]-4-OXO-2-SULFANYLIDENE-1,3-THIAZOLIDIN-3-YL}ACETIC ACID typically involves multi-step organic reactionsThe reaction conditions often require specific catalysts and solvents to ensure high yield and purity .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. Techniques such as continuous flow synthesis and the use of automated reactors can be employed to scale up the production process.
Chemical Reactions Analysis
Types of Reactions
2-{5-[(2E)-3-ETHYL-2,3-DIHYDRO-1,3-BENZOTHIAZOL-2-YLIDENE]-4-OXO-2-SULFANYLIDENE-1,3-THIAZOLIDIN-3-YL}ACETIC ACID can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can reduce specific functional groups, altering the compound’s properties.
Substitution: This reaction can replace one functional group with another, potentially enhancing the compound’s activity or stability.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, pressure, and solvent choice, are critical for achieving the desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce thiols or thioethers.
Scientific Research Applications
2-{5-[(2E)-3-ETHYL-2,3-DIHYDRO-1,3-BENZOTHIAZOL-2-YLIDENE]-4-OXO-2-SULFANYLIDENE-1,3-THIAZOLIDIN-3-YL}ACETIC ACID has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Medicine: It may be explored for its therapeutic potential, particularly in developing new drugs with specific biological activities.
Mechanism of Action
The mechanism of action of 2-{5-[(2E)-3-ETHYL-2,3-DIHYDRO-1,3-BENZOTHIAZOL-2-YLIDENE]-4-OXO-2-SULFANYLIDENE-1,3-THIAZOLIDIN-3-YL}ACETIC ACID involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and triggering specific biochemical pathways. This interaction can lead to various biological effects, depending on the target and the context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
Thiophene Derivatives: These compounds share a similar sulfur-containing ring structure and have diverse applications in medicinal chemistry and materials science.
Benzothiazole Derivatives: These compounds also feature a benzothiazole moiety and are known for their biological activities and industrial applications.
Uniqueness
2-{5-[(2E)-3-ETHYL-2,3-DIHYDRO-1,3-BENZOTHIAZOL-2-YLIDENE]-4-OXO-2-SULFANYLIDENE-1,3-THIAZOLIDIN-3-YL}ACETIC ACID is unique due to its combination of benzothiazole and thiazolidine rings, which confer distinct chemical and biological properties. This dual-ring structure allows for versatile interactions with various molecular targets, making it a valuable compound for research and development.
Properties
Molecular Formula |
C14H12N2O3S3 |
---|---|
Molecular Weight |
352.5 g/mol |
IUPAC Name |
2-[(5E)-5-(3-ethyl-1,3-benzothiazol-2-ylidene)-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]acetic acid |
InChI |
InChI=1S/C14H12N2O3S3/c1-2-15-8-5-3-4-6-9(8)21-13(15)11-12(19)16(7-10(17)18)14(20)22-11/h3-6H,2,7H2,1H3,(H,17,18)/b13-11+ |
InChI Key |
JIGTUJHXEHURKA-ACCUITESSA-N |
Isomeric SMILES |
CCN\1C2=CC=CC=C2S/C1=C/3\C(=O)N(C(=S)S3)CC(=O)O |
Canonical SMILES |
CCN1C2=CC=CC=C2SC1=C3C(=O)N(C(=S)S3)CC(=O)O |
Origin of Product |
United States |
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